N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide
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Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide is a heterocyclic compound that features both a thiadiazole and a thiophene ring. These structures are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethylsulfanyl-substituted hydrazine with thiophene-3-carboxylic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound shares the thiadiazole and thiophene rings but has additional functional groups that may alter its properties.
2-acetamido-5-sulfamoyl-1,3,4-thiadiazole: Another thiadiazole derivative with different substituents that can affect its biological activity.
Uniqueness
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide is unique due to its specific combination of the thiadiazole and thiophene rings, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific interactions with biological targets or electronic materials .
Properties
Molecular Formula |
C9H9N3OS3 |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C9H9N3OS3/c1-2-15-9-12-11-8(16-9)10-7(13)6-3-4-14-5-6/h3-5H,2H2,1H3,(H,10,11,13) |
InChI Key |
BAWANOGCJOEFIW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CSC=C2 |
Origin of Product |
United States |
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